molecular formula C18H37NO6SSi B12995113 tert-Butyl (2R,4R)-4-((tert-butyldimethylsilyl)oxy)-2-(((ethylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate

tert-Butyl (2R,4R)-4-((tert-butyldimethylsilyl)oxy)-2-(((ethylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate

Cat. No.: B12995113
M. Wt: 423.6 g/mol
InChI Key: FJDJBUUZMUCDHM-HUUCEWRRSA-N
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Description

tert-Butyl (2R,4R)-4-((tert-butyldimethylsilyl)oxy)-2-(((ethylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with various functional groups. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2R,4R)-4-((tert-butyldimethylsilyl)oxy)-2-(((ethylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from simpler precursors. The key steps include:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.

    Introduction of the tert-butyldimethylsilyl (TBS) group: This is usually done using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base like imidazole.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This includes the use of automated synthesis equipment and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the silyl ether and sulfonyl groups.

    Reduction: Reduction reactions can target the carbonyl functionalities if present.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl (2R,4R)-4-((tert-butyldimethylsilyl)oxy)-2-(((ethylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate is used as a building block for more complex molecules. Its functional groups allow for further chemical modifications.

Biology and Medicine

The compound’s structural features make it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators. Its stability and reactivity are advantageous in biological systems.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique reactivity patterns are exploited in the production of high-value products.

Mechanism of Action

The mechanism of action of tert-Butyl (2R,4R)-4-((tert-butyldimethylsilyl)oxy)-2-(((ethylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved are determined by the specific functional groups and their interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2R,4R)-4-hydroxy-2-(((ethylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate
  • tert-Butyl (2R,4R)-4-((trimethylsilyl)oxy)-2-(((ethylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate

Uniqueness

The presence of the tert-butyldimethylsilyl group in tert-Butyl (2R,4R)-4-((tert-butyldimethylsilyl)oxy)-2-(((ethylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate imparts unique steric and electronic properties, making it distinct from similar compounds. This affects its reactivity and interactions in both chemical and biological contexts.

Properties

Molecular Formula

C18H37NO6SSi

Molecular Weight

423.6 g/mol

IUPAC Name

tert-butyl (2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-2-(ethylsulfonyloxymethyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C18H37NO6SSi/c1-10-26(21,22)23-13-14-11-15(25-27(8,9)18(5,6)7)12-19(14)16(20)24-17(2,3)4/h14-15H,10-13H2,1-9H3/t14-,15-/m1/s1

InChI Key

FJDJBUUZMUCDHM-HUUCEWRRSA-N

Isomeric SMILES

CCS(=O)(=O)OC[C@H]1C[C@H](CN1C(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CCS(=O)(=O)OCC1CC(CN1C(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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